3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the bromination of furan to obtain 5-bromofuran, followed by the introduction of carboxamide and benzofuran moieties through amide bond formation and cyclization reactions. Common reagents used in these steps include bromine, carboxylic acids, and amines, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chlorofuran-2-carboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(5-iodofuran-2-carboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, 3-(5-bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct characteristics.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O6/c1-28-12-7-8-16(29-2)14(11-12)24-22(27)20-19(13-5-3-4-6-15(13)31-20)25-21(26)17-9-10-18(23)30-17/h3-11H,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBBJFZEDIUOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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